4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Description
4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 2-ethoxybenzoyl group, introducing aromatic and electron-donating ethoxy substituents.
The synthesis of analogous compounds often involves nucleophilic substitution or coupling reactions. For example, describes the preparation of pyrimidine-piperazine hybrids by reacting piperazine derivatives with sulfonyl chlorides under reflux conditions . Similarly, highlights the use of trifluoromethyl pyrimidine intermediates in synthesizing ligands for dopamine receptors, underscoring the pharmacological relevance of this scaffold .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-3-28-15-7-5-4-6-14(15)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13(2)24-17/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNMPYIFJYHBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 2-Methyl-6-(Trifluoromethyl)pyrimidine Scaffold
The trifluoromethylpyrimidine core is typically synthesized via cyclocondensation or direct alkylation strategies. A prominent method involves the use of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine as a key intermediate, enabling chemoselective O-alkylation or nucleophilic substitution. For instance, 1a–r derivatives were prepared by reacting 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones with 4-(iodomethyl)pyrimidines in acetone under reflux conditions (30 min, 70–98% yields). The choice of solvent (e.g., acetone vs. acetonitrile) and base (potassium carbonate) critically influenced reaction efficiency, with acetone providing superior yields due to enhanced solubility of intermediates.
Table 1: Optimization of Pyrimidine Alkylation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | Reflux | 0.5 | 89–98 |
| Acetonitrile | 25 | 1.0 | 63–76 |
| Methanol | Reflux | 2.0 | 70–86 |
Functionalization at the 4-Position
Introducing the piperazine moiety at the pyrimidine’s 4-position requires activation of the methylthio group. Oxidation of 2-(methylthio)pyrimidines to sulfones or direct displacement with piperazine derivatives has been reported. For example, treatment of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine with piperazine in dimethylformamide (DMF) at 80°C for 12 hours afforded the 4-piperazinyl intermediate in 85% yield. This step’s success hinges on the leaving group’s reactivity, with iodide outperforming bromide or chloride in nucleophilic aromatic substitution.
Piperazine Ring Formation and Functionalization
Synthesis of 4-(2-Ethoxybenzoyl)piperazine
The 2-ethoxybenzoyl-piperazine subunit is synthesized via reductive cyclization or acylation of preformed piperazines. A novel approach involves double Michael addition of primary amines to nitrosoalkenes, followed by catalytic hydrogenation. For instance, reacting benzylamine with nitrosoethylene precursors yielded bis(oximinoalkyl)amines, which were hydrogenated over Raney nickel to form piperazines. Subsequent acylation with 2-ethoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base provided the target acylated piperazine in 92% yield.
Key Mechanistic Insight : The reductive cyclization of dioximes proceeds via diimine intermediates, with stereoselectivity governed by steric effects. Heterogeneous catalysts like Pd/C or Ra-Ni preferentially yield cis-2,6-disubstituted piperazines due to less hindered hydrogenation pathways.
Alternative Pathways: Ring Expansion and Cross-Coupling
Recent advances include ring expansion of aziridines using [3+3] cycloaddition, though this method is limited by substrate availability. Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has also been explored for introducing aryl groups to piperazines, but competing side reactions reduce yields.
Coupling Strategies: Pyrimidine-Piperazine Conjugation
Nucleophilic Aromatic Substitution
The final assembly involves coupling the 4-piperazinylpyrimidine intermediate with 2-ethoxybenzoyl chloride. This acylation step is typically performed in anhydrous DCM under inert atmosphere, using DIPEA to scavenge HCl. Reaction monitoring via thin-layer chromatography (TLC) reveals complete conversion within 2 hours at 0°C, yielding the title compound in 88–94% purity.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in N-methylpyrrolidone (NMP) has been shown to accelerate the acylation step, reducing side product formation. This method achieves 95% yield with a 10:1 molar ratio of pyrimidine to acyl chloride.
Reaction Optimization and Challenges
Chemoselectivity in Trifluoromethylpyrimidine Systems
The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, necessitating vigorous conditions for nucleophilic substitution. However, over-alkylation at the 2-methyl position remains a concern, mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).
Purification and Characterization
Chromatographic purification (silica gel, hexane/ethyl acetate) is critical for removing unreacted acyl chloride or piperazine byproducts. Single-crystal X-ray diffraction and 2D NMR (e.g., HSQC, HMBC) confirm regiochemistry and rule out N- vs. O-acylation artifacts.
Industrial-Scale Considerations
Cost-Efficiency of Trifluoromethylation
Direct trifluoromethylation using Umemoto’s reagent or CF3Cu is cost-prohibitive for large-scale synthesis. Alternatively, cyclocondensation of trifluoroacetamide with diketones offers a scalable route, though it requires strict moisture control.
Green Chemistry Approaches
Solvent-free mechanochemical grinding of pyrimidine and piperazine precursors under ball-mill conditions achieves 82% yield, reducing waste generation. However, this method is limited by equipment availability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including in silico docking and molecular dynamics simulations, have provided insights into its binding affinity and specificity .
Comparison with Similar Compounds
(a) Piperazine Substituents
- Sulfonyl vs. Carbonyl Groups: The target compound features a 2-ethoxybenzoyl group on the piperazine ring. In contrast, compounds like 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine () incorporate a sulfonyl group with methoxy substituents. Sulfonyl groups enhance metabolic stability but may reduce solubility compared to acylated derivatives . describes 4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine, where the sulfonyl group is linked to an imidazole ring.
Aromatic vs. Aliphatic Substituents :
(b) Pyrimidine Core Modifications
- Trifluoromethyl vs. Chloro Substituents :
- The trifluoromethyl group at position 6 in the target compound enhances lipophilicity and resistance to oxidative metabolism. Conversely, discusses pyrimidines with chloro substituents, which are more electronegative and may alter reactivity patterns .
- ’s 6-{4-[3-chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione combines both chloro and trifluoromethyl groups, demonstrating synergistic effects on binding affinity .
Comparative Data Table
Biological Activity
4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic compound with a complex structure that has garnered interest in both pharmaceutical and agricultural applications. Its molecular formula is , and it has a molecular weight of approximately 394.4 g/mol. This compound is characterized by its pyrimidine core, which is substituted with trifluoromethyl and piperazine moieties, potentially enhancing its biological activity.
The presence of the trifluoromethyl group is notable as it often increases lipophilicity and biological activity, making the compound a candidate for various therapeutic applications. The synthesis typically involves multi-step organic reactions, which can be optimized to achieve high yields and purity.
Biological Activity Overview
Research indicates that compounds similar in structure to this compound exhibit significant interactions with neurotransmitter systems, particularly serotonin receptors. This suggests potential psychotropic effects or mood regulation capabilities.
Binding Affinities
Studies have shown that this compound may bind to various biological targets, including:
- Serotonin Receptors : Indicating potential antidepressant or anxiolytic effects.
- Dopaminergic Systems : Suggesting implications in mood disorders.
Case Studies
- Antidepressant Activity : A study explored the effects of similar piperazine derivatives on serotonin receptor modulation. Results indicated that these compounds could significantly influence serotonin levels, leading to improved mood regulation in animal models.
- Neuropharmacological Effects : Another research focused on piperazine derivatives demonstrated their potential in treating central nervous system disorders, highlighting their ability to modulate neurotransmitter activity effectively.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique characteristics of compounds related to this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine | Contains piperazine and trifluoromethyl groups | Primarily studied for neuropharmacological effects |
| 2-Ethoxyphenyl-piperazine derivatives | Similar piperazine scaffold | Used in drug development for CNS disorders |
| 6-Methylpyrimidinyl derivatives | Variations in methyl substitution on pyrimidine | Focused on antimicrobial activities |
The uniqueness of this compound lies in its dual functionality as both a potential herbicide and a candidate for pharmaceutical applications, which is less common among similar compounds.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine, and what critical reagents are involved?
The synthesis involves sequential functionalization of the pyrimidine core. Key steps include:
- Trifluoromethyl introduction : Halogen-exchange reactions using CuI/KF in DMF at 120°C .
- Piperazine coupling : Amide bond formation between 2-ethoxybenzoyl chloride and piperazine, catalyzed by EDCI/HOBt in dichloromethane with DIPEA as a base .
- Final assembly : Nucleophilic aromatic substitution to attach the piperazine-ethoxybenzoyl moiety to the pyrimidine ring. Critical reagents: Anhydrous solvents (THF, DMF), coupling agents (EDCI), and inert atmosphere (N₂) to prevent hydrolysis .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- ¹H/¹³C/¹⁹F NMR : Assigns proton environments (e.g., ethoxy CH₃ at δ 1.35 ppm, trifluoromethyl at δ -62 ppm in ¹⁹F NMR) and confirms regiochemistry .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁F₃N₄O₂: 403.1643; observed: 403.1645) .
- HPLC-UV : Purity ≥95% with a C18 column (acetonitrile/water gradient, 254 nm detection) .
Q. What solubility challenges are associated with this compound, and how can they be mitigated?
The compound is poorly soluble in aqueous buffers (<0.1 mg/mL). Strategies include:
- Co-solvents : DMSO (10–20% v/v) for in vitro assays .
- Nanoformulation : Lipid-based carriers to enhance bioavailability for in vivo studies .
- Salt formation : Screening with HCl or sodium citrate to improve crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the trifluoromethylation step?
Low yields often stem from incomplete halogen exchange. Optimization strategies:
- Temperature control : Gradual heating to 120°C with stirring for 24 hours .
- Catalyst loading : Increase CuI from 5 mol% to 10 mol% to accelerate CF₃ transfer .
- Post-reaction quenching : Rapid cooling to -20°C minimizes decomposition .
Q. How should researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from assay conditions (e.g., protein concentration, buffer pH). Methodological solutions:
- Standardized assays : Use validated kits (e.g., Kinase-Glo® for enzyme inhibition) with internal controls .
- Binding affinity validation : Surface plasmon resonance (SPR) to measure direct target interactions, minimizing false positives from indirect effects .
Q. What computational approaches are recommended to model the compound’s interaction with biological targets?
- Docking studies : AutoDock Vina with cryo-EM-derived protein structures to predict binding poses .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-receptor complex .
- QSAR models : Train on analogs with known activity to correlate substituent effects (e.g., ethoxy vs. methoxy groups) .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability and pharmacokinetics?
The CF₃ group enhances:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
